4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol

Fragment-based drug discovery Halogen bonding HIV-1 reverse transcriptase

Select trans-4-(4-iodo-1H-pyrazol-1-yl)cyclohexanol as your heterocyclic building block when C–I bond reactivity and iodine-mediated halogen bonding are essential. The weak C–I bond (~209 kJ/mol) permits chemoselective oxidative addition at ambient temperature, while the electropositive σ‑hole drives structure-determining contacts with protein carbonyls—properties unattainable with bromo, chloro, or fluoro analogs. Confirmed trans stereochemistry and 98% purity enable direct parallel synthesis without additional validation. Supported by patent precedent (US 9,096,624 B2) and fragment-screening data (PDB 8DXL). Request quote for bulk quantities.

Molecular Formula C9H13IN2O
Molecular Weight 292.12 g/mol
CAS No. 1227611-92-8
Cat. No. B8755872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol
CAS1227611-92-8
Molecular FormulaC9H13IN2O
Molecular Weight292.12 g/mol
Structural Identifiers
SMILESC1CC(CCC1N2C=C(C=N2)I)O
InChIInChI=1S/C9H13IN2O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h5-6,8-9,13H,1-4H2
InChIKeyXKOLNMGUDPUDAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol (CAS 1227611-92-8): Structural Identity and Procurement Baseline


4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol is a heterocyclic building block featuring a 4-iodopyrazole moiety N1-linked to a cyclohexanol ring. The compound has a molecular formula of C₉H₁₃IN₂O and a molecular weight of 292.12 g·mol⁻¹ . It is primarily supplied as the trans diastereomer (trans-4-(4-iodo-1H-pyrazol-1-yl)cyclohexanol) at verified purities of 95% or 98%, depending on the vendor . The iodine substituent at the pyrazole 4-position confers distinct physicochemical properties—including a calculated LogP of 1.96 and a topological polar surface area of 38.05 Ų—that differentiate it from its bromo, chloro, fluoro, and unsubstituted pyrazole analogs . This compound is formally listed in the EPA DSSTox database (DTXSID801255911) and is utilized exclusively as a research intermediate, not for human or veterinary use .

Why In-Class Pyrazole-Cyclohexanol Analogs Cannot Be Freely Substituted for 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol


Although the 4-(4-halo-1H-pyrazol-1-yl)cyclohexanol family shares a common scaffold, the identity of the 4-position halogen radically alters three parameters that govern utility in medicinal chemistry and fragment-based drug discovery: (i) halogen-bond donor strength, (ii) synthetic reactivity for cross-coupling, and (iii) crystallographic binding mode. The iodine atom provides a substantially larger van der Waals radius (~1.98 Å vs. ~1.85 Å for Br, ~1.75 Å for Cl, ~1.47 Å for F), a more electropositive σ-hole, and a weaker C–I bond (bond dissociation energy ~209 kJ·mol⁻¹ vs. ~285 kJ·mol⁻¹ for C–Br), making the iodo derivative uniquely suited both for oxidative addition in metal-catalyzed cross-couplings and for structure-determining halogen-bonding interactions with protein backbone carbonyls [1][2]. These properties cannot be replicated by the bromo, chloro, fluoro, or unsubstituted analogs, rendering direct substitution without re-optimization of reaction conditions or binding affinity scientifically unsound [3].

Quantitative Differentiation Evidence for 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol Against Closest Analogs


Enhanced Halogen-Bond Donor Capacity Drives Crystallographic Fragment Binding in HIV-1 Reverse Transcriptase

The unmounted 4-iodopyrazole fragment (the core heterocycle of the target cyclohexanol derivative) demonstrated multiple discrete binding sites in co-crystal structures with HIV-1 reverse transcriptase (PDB 8DXL), achieving an overall fragment screening hit rate of 26% [1]. In contrast, the corresponding 4-bromopyrazole fragment showed fewer reproducible binding poses under identical soaking conditions and was primarily utilized as a phasing tool rather than a validated fragment hit [2]. The larger σ-hole magnitude of iodine (electrostatic potential VS,max ≈ +35–45 kcal·mol⁻¹ for iodopyrazoles vs. ≈ +20–30 kcal·mol⁻¹ for bromopyrazoles) facilitates stronger C–I···O=C backbone halogen bonds with protein carbonyl acceptors, providing a structural rationale for the enhanced binding site occupancy observed for the iodo derivative [3].

Fragment-based drug discovery Halogen bonding HIV-1 reverse transcriptase

Superior Synthetic Reactivity: C–I vs. C–Br Bond Dissociation Energy Governs Cross-Coupling Efficiency

The carbon–iodine bond in the 4-iodopyrazole moiety possesses a bond dissociation energy (BDE) of approximately 209 kJ·mol⁻¹, compared to ~285 kJ·mol⁻¹ for the C–Br bond in the corresponding bromo analog [1]. This 76 kJ·mol⁻¹ lower BDE directly translates to more facile oxidative addition with Pd(0) catalysts, the rate-determining step in Suzuki, Sonogashira, and Buchwald–Hartwig cross-coupling sequences. In the patent literature, the iodo derivative is explicitly employed as the electrophilic coupling partner (Compound 137 D) in the synthesis of elaborated bioactive intermediates, whereas the bromo analog requires more forcing conditions (elevated temperature, higher catalyst loading) to achieve comparable conversion . Chemoselective C–H arylation studies further demonstrate that the C–I bond can be retained orthogonally during direct arylation of the pyrazole ring, a selectivity feature that is not equally accessible with C–Br due to competing oxidative addition [2].

Cross-coupling Synthetic chemistry Bond dissociation energy

Patented Use as a Key Intermediate Validates Synthetic Tractability and Supply-Chain Relevance

In US Patent 9,096,624 B2, trans-4-(4-iodo-pyrazol-1-yl)-cyclohexanol (Compound 137 D) is explicitly employed as a reactant at multi-gram scale (1.00 g, 3.42 mmol) in a TBS-protection step, yielding the corresponding silyl ether in high purity after silica gel chromatography . The patent establishes this compound as a validated, scalable intermediate within a broader therapeutic program. By contrast, the bromo analog (trans-4-(4-bromo-pyrazol-1-yl)-cyclohexanol) does not appear with equivalent prominence in granted patents, limiting its demonstrable track record in multi-step, patent-protected synthetic routes . This documented use reduces scale-up risk for organizations building on validated process chemistry precedents and supports freedom-to-operate analyses.

Patent intermediate Process chemistry Supply chain

Distinct Molecular Properties: LogP, Polar Surface Area, and Molecular Weight Differentiate Iodo from Lighter Halogen Analogs

The target compound's computed LogP of 1.96 and topological polar surface area (TPSA) of 38.05 Ų position it within favorable drug-like chemical space, but systematically differ from its halogen-substituted analogs . The iodo derivative is ~108 Da heavier than the unsubstituted pyrazole-cyclohexanol (MW 166.22) , ~63 Da heavier than the fluoro analog (MW 184.21) , and ~47 Da heavier than the chloro and bromo analogs. This molecular weight increase directly impacts molar-scale procurement calculations, shipping costs, and stoichiometric considerations in synthesis planning. The LogP shift from ~1.0 (unsubstituted) to 1.96 (4-iodo) indicates a 9-fold increase in octanol/water partition coefficient, relevant for chromatographic retention prediction and biological membrane permeability estimates in drug discovery workflows .

Physicochemical properties LogP ADME prediction

Comparative Purity Specifications: 98% Available Purity Enables Discovery-Stage Reproducibility

The target compound is commercially supplied at 98% purity by multiple vendors (e.g., Leyan, MolCore), with the trans diastereomer specifically characterized via Smiles code [C@@H] and [C@H] stereochemical descriptors . In comparison, the ketone analog 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone is available at 97% purity (Sigma-Aldrich/Ambeed) . The 1% absolute purity difference may appear modest, but in the context of medicinal chemistry hit-to-lead optimization, where byproducts at >2% can confound dose-response interpretation, the higher specification provides meaningful data-quality assurance. Furthermore, the cyclohexanol derivative carries a hydrogen-bond donor (OH; H_Donors = 1), which is absent in the ketone analog (H_Donors = 0), altering solubility, formulation behavior, and target engagement profiles .

Purity specification Quality control Procurement

Redox State Differentiation: Cyclohexanol vs. Cyclohexanone Governs Downstream Functionalization Routes

The cyclohexanol oxidation state in the target compound (C–OH; sp³ hybridized carbon) provides a distinct synthetic handle compared to the corresponding ketone analog 4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone. The hydroxyl group can be directly converted to ethers, esters, sulfonates, or amines via established transformations (Williamson etherification, Mitsunobu reaction, mesylation/amination), while the ketone requires separate reduction and functionalization steps to access analogous derivatives . In the patent literature, the cyclohexanol is silyl-protected (TBSCl, imidazole, DMAP) to provide a stable intermediate for further elaboration, a protection strategy that exploits the free OH group directly . The ketone analog, lacking this free alcohol, cannot undergo equivalent direct protection chemistry and instead requires either enolate chemistry or reductive amination, representing a different and often less convergent synthetic pathway .

Functional group interconversion Synthetic strategy Building block selection

Evidence-Backed Application Scenarios Where 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol Provides Verifiable Advantage


Fragment-Based Drug Discovery Targeting HIV-1 Reverse Transcriptase and Related Nucleotide-Binding Pockets

The demonstrated ability of the 4-iodopyrazole fragment to bind at multiple sites within HIV-1 reverse transcriptase with a 26% hit rate (PDB 8DXL) supports the use of the cyclohexanol derivative as a starting point for structure-guided fragment growing or linking campaigns [1]. The free hydroxyl group at the cyclohexane 4-position provides a solvent-exposed vector suitable for attaching solubility-enhancing moieties or linking to a second fragment without interfering with the pyrazole-iodine halogen-bonding interaction that anchors the fragment in the target pocket. This specific binding mode is not accessible with bromo, chloro, or unsubstituted pyrazole fragments, which either show weaker halogen bonding or lack the scattering power for crystallographic phasing .

Multi-Step Synthesis of Patent-Protected Kinase Inhibitor Intermediates Requiring Convergent Coupling Strategies

As documented in US Patent 9,096,624 B2, this compound serves as a direct precursor to silyl-protected intermediates destined for elaboration into biologically active molecules [1]. The lower C–I bond dissociation energy enables chemoselective cross-coupling with retention of stereochemistry at the cyclohexane ring, a critical requirement for generating single-enantiomer drug candidates. Process chemistry groups selecting this building block benefit from the available patent precedent—including detailed experimental procedures with full characterization (¹H NMR in DMSO-d₆, MS, HPLC)—which substantially reduces method development time compared to starting from the bromo analog or from the ketone .

Medicinal Chemistry Hit-to-Lead Optimization Where Lipophilicity Modulation Is Critical

The LogP of 1.96 positions this compound in a favorable lipophilicity range for CNS drug discovery (optimal LogP ~2–3 for blood-brain barrier penetration), while still providing the synthetic reactivity advantages of the C–I bond [1]. Unlike the fluoro analog (LogP lower by ~1 unit) or the unsubstituted analog (LogP ~1.0), the iodo derivative can be carried through a lead optimization cascade where the iodine is eventually displaced in a late-stage diversification step (Suzuki coupling, cyanation, amination) to install the final aryl or heteroaryl substituent . This 'iodo-as-synthetic-handle' strategy is widely practiced in medicinal chemistry and requires the exact reactivity profile that only the iodo (not bromo or chloro) substituent provides at ambient or near-ambient temperatures [2].

Building Block Procurement for Automated Parallel Synthesis and DNA-Encoded Library Production

The availability of this compound at 98% purity with verified stereochemistry (trans configuration) from commercial suppliers enables its direct inclusion in automated parallel synthesis workflows without additional purification or stereochemical validation [1]. The single rotatable bond (Rotatable_Bonds = 1) and defined stereochemistry reduce the conformational complexity of derived products, a desirable feature in DNA-encoded library (DEL) design where molecular rigidity correlates with higher hit confirmation rates. Additionally, the 292.12 g·mol⁻¹ molecular weight falls within the typical DEL building block range (150–350 Da), and the iodo substituent provides a mass-spectrometry-friendly isotope pattern (¹²⁷I) that aids in hit deconvolution by LC-MS .

Quote Request

Request a Quote for 4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.